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Compound of Interest

Compound Name:
3-chloro-N-(3-chloro-4-

fluorophenyl)benzamide

CAS No.: 349128-37-6

Cat. No.: B2373649 Get Quote

Executive Summary
3-Chloro-N-(3-chloro-4-fluorophenyl)benzamide (CAS: 349128-37-6) is a bioactive small

molecule scaffold primarily utilized in virology research, specifically as a Hepatitis B Virus

(HBV) Capsid Assembly Modulator (CAM).[1][2][3] Belonging to the phenylbenzamide class of

antivirals, this compound functions by allosterically binding to the HBV core protein (Cp),

disrupting the precise timing and geometry required for nucleocapsid formation.

This guide details the compound's physicochemical identity, synthetic pathways, mechanism of

action, and validated experimental protocols for its application in drug discovery and antiviral

assays.

Part 1: Chemical Identity & Physicochemical
Properties[4]
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Property Data

CAS Number 349128-37-6

IUPAC Name 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide

Molecular Formula C₁₃H₈Cl₂FNO

Molecular Weight 284.11 g/mol

SMILES Clc1cccc(C(=O)Nc2ccc(F)c(Cl)c2)c1

InChI Key KUABZWBUUUACJS-UHFFFAOYSA-N

Solubility
DMSO (>10 mM), Ethanol (Low), Water

(Insoluble)

LogP (Predicted) ~4.2 (Highly Lipophilic)

Storage -20°C (Solid), Desiccated; Protect from light.[2]

Part 2: Biological Mechanism of Action
Target: HBV Core Protein (Cp)
The therapeutic potential of 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide lies in its ability

to target the dimer-dimer interface of the HBV core protein. Unlike nucleoside analogs (e.g.,

Entecavir) that target the viral polymerase, this compound acts as an allosteric effector.

Mechanism: Kinetic Trapping
Binding Site: The compound binds to the hydrophobic "HAP pocket" located at the interface

between two Cp dimers.

Allosteric Shift: Binding induces a conformational change in the Cp quaternary structure.

Dysfunctional Assembly: This change accelerates the assembly of Cp dimers into capsids.

However, because the assembly is premature, it often results in empty capsids (devoid of

pre-genomic RNA) or aberrant polymer sheets, preventing the formation of infectious virions.

Pathway Visualization
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Figure 1: Mechanism of Action.[3][4] The compound intercepts free Cp dimers, forcing them

into a kinetically trapped, non-functional state.

Part 3: Synthesis & Manufacturing
This compound is synthesized via a nucleophilic acyl substitution reaction. The presence of

electron-withdrawing groups (Cl, F) on the aniline ring reduces its nucleophilicity, necessitating

the use of a non-nucleophilic base and anhydrous conditions.

Reaction Scheme
Reagents:

Substrate A: 3-Chlorobenzoyl chloride (1.1 eq)

Substrate B: 3-Chloro-4-fluoroaniline (1.0 eq)

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol
Preparation: Charge a flame-dried round-bottom flask with 3-chloro-4-fluoroaniline (1.0 eq)

and anhydrous DCM (0.1 M concentration).

Activation: Add TEA (1.5 eq) to the solution and cool to 0°C under an inert atmosphere (N₂ or

Ar).
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Addition: Dropwise add 3-chlorobenzoyl chloride (1.1 eq) dissolved in a minimal amount of

DCM. The reaction is exothermic; maintain temperature < 5°C during addition.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor consumption of aniline by TLC (Hexane:EtOAc 3:1).

Work-up:

Quench with saturated NaHCO₃ solution.

Extract with DCM (3x).

Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.

Dry over Na₂SO₄ and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(SiO₂, Gradient 0-20% EtOAc in Hexanes).

Synthesis Workflow
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Figure 2: Synthetic workflow for the production of CAS 349128-37-6.[5]

Part 4: Experimental Protocols (Bioassay)
Protocol: HBV Replication Inhibition Assay (HepG2.2.15)
This assay measures the compound's ability to reduce viral DNA levels in the supernatant of

constitutively HBV-producing cells.
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Materials:

Cell Line: HepG2.2.15 (stably transfected with HBV genome).

Media: DMEM + 10% FBS + G418 (selection marker).

Detection: qPCR for HBV DNA.

Procedure:

Seeding: Plate HepG2.2.15 cells at

cells/well in a 96-well plate. Incubate for 24 hours.

Treatment: Treat cells with serial dilutions of 3-chloro-N-(3-chloro-4-
fluorophenyl)benzamide (Range: 0.01 µM to 50 µM). Include DMSO control (0.5% final).

Incubation: Incubate for 6 days, refreshing media + compound every 2 days.

Harvest: Collect culture supernatant.

DNA Extraction: Extract viral DNA using a commercial kit (e.g., QIAamp MinElute).

Quantification: Perform qPCR using HBV core gene primers.

Forward:5'-GGTCTGTCCAACCCTCTG-3'

Reverse:5'-GGAAAGAAGTCAGAAGGCAA-3'

Analysis: Calculate EC₅₀ by plotting % inhibition vs. Log[Concentration].

Self-Validating Check:

Cytotoxicity Control: Run an MTT or CCK-8 assay in parallel on the same plates. If CC₅₀

(cytotoxicity) is < 10x EC₅₀, the antiviral effect may be an artifact of cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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